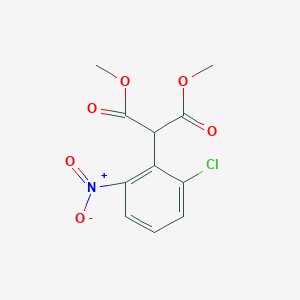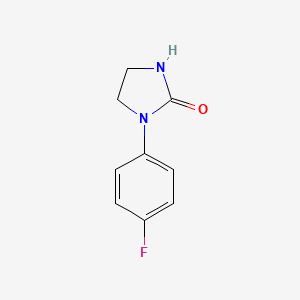
3-(2,4-ジフルオロアニリノ)-3-オキソプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluoroanilino)-3-oxopropanoic acid is an organic compound that features a difluoroaniline group attached to a propanoic acid backbone
科学的研究の応用
3-(2,4-Difluoroanilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
Target of Action
It is known that 2,4-difluoroaniline, a related compound, is used in the synthesis of various pharmaceuticals . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
It is known that fluoroaromatic compounds, such as 2,4-difluoroaniline, can undergo various chemical reactions, including diazotization and hydro-de-diazotization . These reactions could potentially alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Research on the aerobic degradation of 2,4-difluoroaniline has shown that it can be degraded by certain bacterial species, suggesting that it may interact with microbial metabolic pathways .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially affect its bioavailability and metabolic stability, given the unique chemical properties of fluorine .
Result of Action
It is known that fluoroaromatic compounds can have various biological effects, depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid could potentially be influenced by various environmental factors. For example, the presence of certain bacterial species could affect the compound’s degradation and biological activity . Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable acylating agent. One common method is the acylation of 2,4-difluoroaniline with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid may involve continuous-flow reactors to optimize yield and efficiency. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and higher throughput .
化学反応の分析
Types of Reactions
3-(2,4-Difluoroanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid.
2,3-Difluoroaniline: Another difluoroaniline derivative with similar properties.
2,6-Difluoroaniline: A compound with fluorine atoms in different positions, leading to different reactivity and applications.
Uniqueness
3-(2,4-Difluoroanilino)-3-oxopropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise interactions with molecular targets are required.
特性
IUPAC Name |
3-(2,4-difluoroanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHZPRRWUULKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363192 |
Source


|
| Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154935-07-6 |
Source


|
| Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
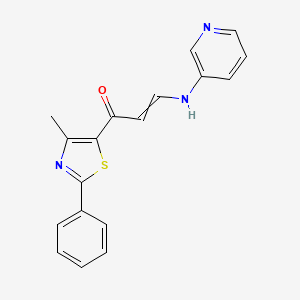
![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1300484.png)
![Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1300486.png)
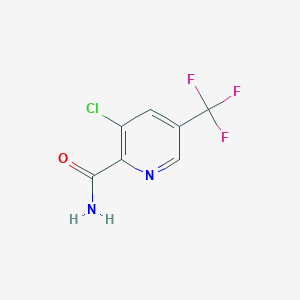
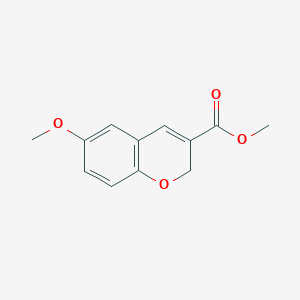
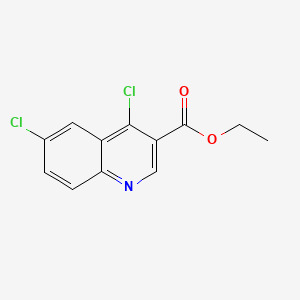
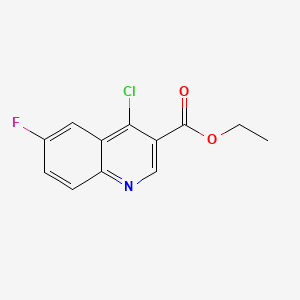

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
